molecular formula C22H23N5O B259390 N-{[2-(benzyloxy)naphthalen-1-yl]methyl}-1-propyl-1H-tetrazol-5-amine

N-{[2-(benzyloxy)naphthalen-1-yl]methyl}-1-propyl-1H-tetrazol-5-amine

Cat. No. B259390
M. Wt: 373.5 g/mol
InChI Key: CWIDRODTYPACGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(benzyloxy)naphthalen-1-yl]methyl}-1-propyl-1H-tetrazol-5-amine, also known as BNTA, is a tetrazole compound that has been the subject of extensive scientific research due to its potential pharmacological applications. This compound has been shown to exhibit a range of biochemical and physiological effects, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of N-{[2-(benzyloxy)naphthalen-1-yl]methyl}-1-propyl-1H-tetrazol-5-amine is not fully understood, but studies have suggested that it may act through several pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, this compound has been shown to have neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and apoptosis, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-{[2-(benzyloxy)naphthalen-1-yl]methyl}-1-propyl-1H-tetrazol-5-amine is its broad range of potential pharmacological applications, including anti-inflammatory, anticancer, and neuroprotective effects. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-{[2-(benzyloxy)naphthalen-1-yl]methyl}-1-propyl-1H-tetrazol-5-amine. One area of research could focus on the development of more soluble forms of the compound, which could improve its efficacy in vivo. Another area of research could focus on the potential of this compound as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, research could focus on the development of this compound analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of N-{[2-(benzyloxy)naphthalen-1-yl]methyl}-1-propyl-1H-tetrazol-5-amine involves several steps, including the reaction of 2-naphthol with benzyl chloride to form 2-(benzyloxy)naphthalene, followed by the reaction of this compound with propylamine to form 2-(benzyloxy)naphthalen-1-ylmethylpropylamine. This compound is then reacted with sodium azide to form the tetrazole ring, resulting in the final product, this compound.

Scientific Research Applications

N-{[2-(benzyloxy)naphthalen-1-yl]methyl}-1-propyl-1H-tetrazol-5-amine has been the subject of extensive scientific research due to its potential pharmacological applications. One area of research has focused on the compound's potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models.
Another area of research has focused on this compound's potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

Molecular Formula

C22H23N5O

Molecular Weight

373.5 g/mol

IUPAC Name

N-[(2-phenylmethoxynaphthalen-1-yl)methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C22H23N5O/c1-2-14-27-22(24-25-26-27)23-15-20-19-11-7-6-10-18(19)12-13-21(20)28-16-17-8-4-3-5-9-17/h3-13H,2,14-16H2,1H3,(H,23,24,26)

InChI Key

CWIDRODTYPACGS-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4

Canonical SMILES

CCCN1C(=NN=N1)NCC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4

Origin of Product

United States

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